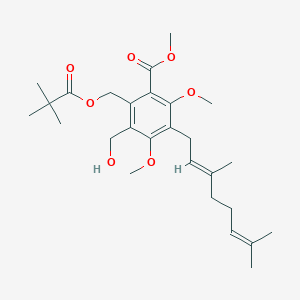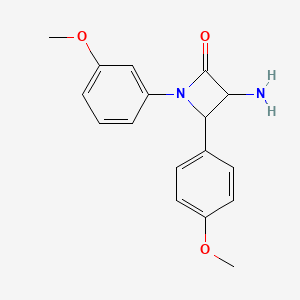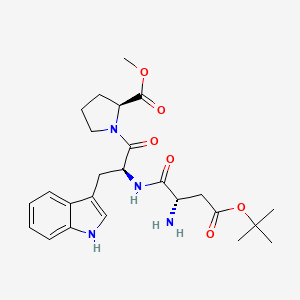![molecular formula C14H16N2O3S B11833955 tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B11833955.png)
tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate: is a synthetic organic compound with the molecular formula C14H16N2O3S and a molecular weight of 292.35 g/mol This compound is characterized by the presence of a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene.
Introduction of the hydroxy group: The hydroxy group can be introduced via electrophilic substitution reactions.
Formation of the imino group: This involves the reaction of the hydroxybenzo[b]thiophene derivative with an appropriate amine.
Carbamate formation: The final step involves the reaction of the imino derivative with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Potential applications in drug development due to its unique structural features and biological activities .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzo[b]thiophene core can engage in π-π interactions, while the imino and carbamate groups can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
tert-Butyl benzo[b]thiophen-2-ylcarbamate: Similar structure but lacks the hydroxy and imino groups.
tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)ethyl)carbamate: Contains a quinazoline ring instead of a benzo[b]thiophene ring.
Uniqueness:
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxy-1-benzothiophene-2-carboximidoyl)carbamate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18) |
InChI Key |
HRJHRORNQHTOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)






![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)


![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)


